Cleistanthin B

Übersicht

Beschreibung

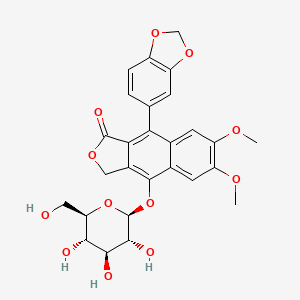

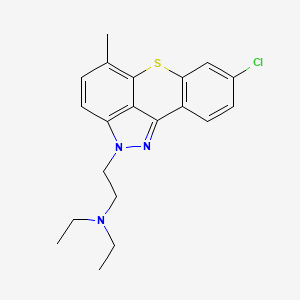

Cleistanthin B, also known as Diphyllin O-glucoside, is an orally active arylnaphthalene lignan lactone glycoside . It is one of the toxic constituents of Cleistanthus collinus and has been found to be cytotoxic to normal and tumour cells . It exhibits anti-SARS-CoV-2 effects in Vero cells, with EC50 of 6.51 µM . It also exhibits antitumor, diuretic, and antihypertensive effects in vivo .

Synthesis Analysis

Cleistanthin B inhibits DNA synthesis in Chinese hamster ovary (CHO) cells and induces apoptosis in cervical carcinoma (SiHa) cells . It is also reported to be clastogenic and induces micronuclei formation and chromosomal aberrations .Molecular Structure Analysis

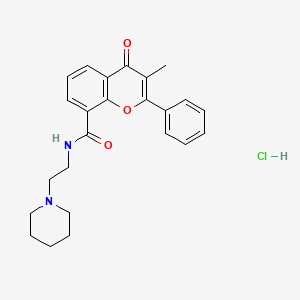

Cleistanthin B has a molecular formula of C27H26O12 . Its average mass is 542.488 Da and its monoisotopic mass is 542.142456 Da .Chemical Reactions Analysis

Cleistanthin B has been shown to inhibit DNA synthesis and induce apoptosis in cells . It also exhibits cytotoxic effects against a broad spectrum of normal and tumour cell lines .Physical And Chemical Properties Analysis

Cleistanthin B is an arylnaphthalene lignan lactone glycoside . It has a molecular formula of C27H26O12, an average mass of 542.488 Da, and a monoisotopic mass of 542.142456 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Potential : Cleistanthin B has shown potential as an anticancer agent. It inhibits DNA synthesis in Chinese hamster ovary (CHO) cells and induces apoptosis in cervical carcinoma (SiHa) cells (Kumar et al., 1998). Additionally, it exhibits cytotoxic effects on both normal and tumor cells, with tumor cells being more sensitive to lower doses (Prabhakaran et al., 1996). Cleistanthin B was also found to be particularly effective against colorectal cancer cells (Sagar & Raveendran, 2022).

Toxicological Properties : Studies have explored the toxicological effects of cleistanthin B. It has been reported to exert severe toxic effects on lungs, brain, liver, heart, and kidneys in rats (Parasuraman et al., 2014). Furthermore, cleistanthin B, along with cleistanthin A, displayed significant diuretic effects in Wistar rats (Parasuraman & Raveendran, 2012).

Pharmacological Interactions : The compound has been studied for its effects on adrenergic and cholinergic receptors. It significantly inhibited the actions of alpha adrenergic and nicotinic cholinergic receptors (Parasuraman & Raveendran, 2011). In addition, cleistanthin B was found to be a noncompetitive α1 adrenergic blocker in guinea pig aorta, indicating vasodilatory action (Sahoo et al., 2021).

Computer-Aided Predictions : Computer-aided prediction tools have been used to predict the biological activity spectra, toxicity effects, and pharmacokinetic profiles of cleistanthin B, suggesting anticancer activity and effects on cardiovascular and renal systems (Parasuraman, 2016).

Biodistribution Properties : The biodistribution properties of cleistanthin B were investigated using magnetic resonance imaging in normal and tumoric animal models. It showed tumoric affinity in tumoric mice and exhibited higher grayscale intensities in certain tissues in rats (Parasuraman et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Cleistanthin B has shown potential as an anti-SARS-CoV-2 agent . Future preclinical studies may focus on optimizing functional drug delivery to virus-infected cells . Additionally, the structure-activity relationship prediction carried out for cleistanthins A and B indicated antihypertensive, antitumor, and neurotrophic factor enhancement properties , suggesting potential areas for future research.

Eigenschaften

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGIWVGXMRUMNA-WBYCZGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014455 | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30021-77-3 | |

| Record name | Cleistanthin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30021-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleistanthin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030021773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

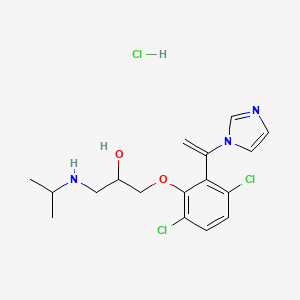

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

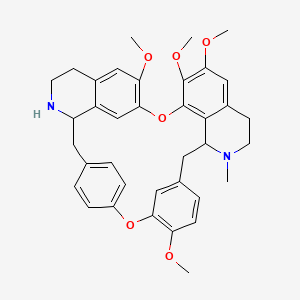

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)

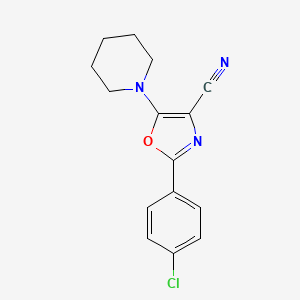

![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)